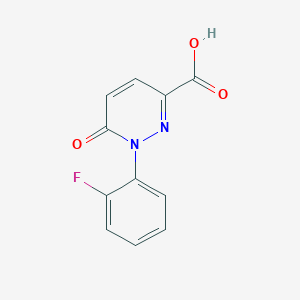

1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

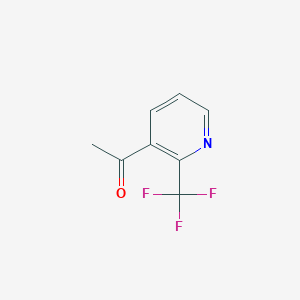

The compound “1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid” is a complex organic molecule. It contains a fluorophenyl group, a pyridazine ring, and a carboxylic acid group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be involved in a variety of chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine ring and the introduction of the fluorophenyl and carboxylic acid groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves a pyridazine ring (a six-membered ring with two nitrogen atoms) substituted with a fluorophenyl group and a carboxylic acid group. The exact structure would depend on the specific locations of these substitutions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyridazine ring, for example, is a heterocyclic compound that is known to participate in various chemical reactions. The fluorophenyl group could potentially undergo electrophilic aromatic substitution reactions, and the carboxylic acid group could participate in various acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in the compound being acidic. The fluorine atom in the fluorophenyl group is highly electronegative, which could influence the compound’s reactivity .Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It allows the connection of chemically diverse fragments under mild conditions. The success of SM coupling lies in its functional group tolerance and environmentally benign organoboron reagents. Among these reagents, boronic acids play a crucial role. Specifically, 2-fluorophenylboronic acid serves as an excellent partner in SM coupling reactions due to its stability, ease of preparation, and compatibility with various functional groups .

Hydromethylation of Alkenes

Protodeboronation of pinacol boronic esters, including 2-fluorophenylboronic acid, enables formal anti-Markovnikov hydromethylation of alkenes. This transformation involves a radical approach and pairs well with Matteson–CH2–homologation. The resulting alkene hydromethylation is valuable but previously unknown. Researchers have applied this sequence to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, it played a role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Boron Chemistry and Functional Group Transformations

The boron moiety in 2-fluorophenylboronic acid can be converted into various functional groups. These transformations include oxidations, aminations, halogenations, and C–C bond formations (such as alkenylations, alkynylations, and arylations). The stability of pinacol boronic esters makes them attractive for chemical reactions where the boron moiety remains in the product .

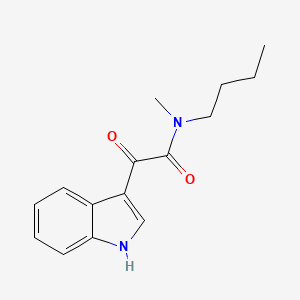

Biological Potential of Indole Derivatives

Indole derivatives, including 2-fluorophenylboronic acid, have diverse biological applications. For instance, indole-3-acetic acid (a plant hormone) is produced from tryptophan degradation in higher plants. While not directly related to the compound, this highlights the broader significance of indole-based molecules in biological contexts .

Safety Considerations

It’s essential to handle 2-fluorophenylboronic acid with care. The compound is considered hazardous, particularly for skin corrosion/irritation and eye damage/irritation. Always follow safety guidelines when working with this chemical .

Chemical Stability and Practical Use

2-Fluorophenylboronic acid is usually bench-stable, easy to purify, and commercially available. These features make it practical for synthetic applications where stability matters. Researchers appreciate its compatibility with various reaction conditions and its role as a versatile building block in organic synthesis .

Zukünftige Richtungen

The study of complex organic molecules like “1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid” is a vibrant field of research. These compounds can have a wide range of applications, from pharmaceuticals to materials science. Future research could explore the synthesis, reactivity, and potential applications of this compound .

Wirkmechanismus

Mode of Action

It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

Given the complexity of biochemical networks, this compound could potentially influence multiple pathways, leading to a variety of downstream effects .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets in the body .

Result of Action

These effects would depend on the compound’s targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid. Factors such as temperature, pH, and the presence of other molecules could affect how this compound interacts with its targets .

Eigenschaften

IUPAC Name |

1-(2-fluorophenyl)-6-oxopyridazine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O3/c12-7-3-1-2-4-9(7)14-10(15)6-5-8(13-14)11(16)17/h1-6H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQPBHPEMZZFQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=O)C=CC(=N2)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid](/img/structure/B2579693.png)

![Diethyl 5-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2579694.png)

![ethyl 2,4-dimethyl-5-[[(Z)-(4-nitrophenyl)methylideneamino]carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B2579695.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2579697.png)

![[4-(1-Hydroxycyclobutyl)phenyl]boronic acid](/img/structure/B2579698.png)

![9-(3-chloro-2-methylphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2579699.png)

![(3Z)-5-bromo-3-[2-(2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2579701.png)